molecular formula C17H19NO3 B269404 2-(2-ethoxyethoxy)-N-phenylbenzamide

2-(2-ethoxyethoxy)-N-phenylbenzamide

Cat. No. B269404
M. Wt: 285.34 g/mol
InChI Key: BOZQLVAASMYIJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-ethoxyethoxy)-N-phenylbenzamide, also known as EEPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. EEPA is a benzamide derivative that has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers in many different fields.

Mechanism of Action

The mechanism of action of 2-(2-ethoxyethoxy)-N-phenylbenzamide involves the binding of the compound to the active site of proteasomes, inhibiting their activity. This leads to an accumulation of proteins in cells, which can have various effects depending on the specific proteins involved. 2-(2-ethoxyethoxy)-N-phenylbenzamide has also been shown to have other mechanisms of action, including the inhibition of tubulin polymerization and the activation of caspases.
Biochemical and Physiological Effects:
2-(2-ethoxyethoxy)-N-phenylbenzamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune responses. It has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-ethoxyethoxy)-N-phenylbenzamide in lab experiments is its high purity level, which ensures that the results obtained are accurate and reproducible. However, 2-(2-ethoxyethoxy)-N-phenylbenzamide can be expensive to synthesize, which may limit its use in certain experiments. Additionally, the compound has a relatively short half-life, which can make it difficult to maintain a consistent concentration over time.

Future Directions

There are many potential future directions for research involving 2-(2-ethoxyethoxy)-N-phenylbenzamide. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of 2-(2-ethoxyethoxy)-N-phenylbenzamide. Another area of interest is the exploration of the compound's potential applications in the treatment of various diseases, including cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanisms of action of 2-(2-ethoxyethoxy)-N-phenylbenzamide and its effects on various biological processes.

Synthesis Methods

The synthesis of 2-(2-ethoxyethoxy)-N-phenylbenzamide involves the reaction of 2-ethoxyethanol with phenyl isocyanate, followed by the addition of benzoyl chloride. This reaction results in the formation of 2-(2-ethoxyethoxy)-N-phenylbenzamide as a white solid with a high purity level.

Scientific Research Applications

2-(2-ethoxyethoxy)-N-phenylbenzamide has been widely used in scientific research due to its ability to inhibit the activity of various enzymes and proteins. It has been shown to be particularly effective in inhibiting the activity of proteasomes, which are responsible for the degradation of proteins in cells. This makes 2-(2-ethoxyethoxy)-N-phenylbenzamide a valuable tool for studying the role of proteasomes in various biological processes, including cell division, apoptosis, and protein quality control.

properties

Product Name

2-(2-ethoxyethoxy)-N-phenylbenzamide

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

2-(2-ethoxyethoxy)-N-phenylbenzamide

InChI

InChI=1S/C17H19NO3/c1-2-20-12-13-21-16-11-7-6-10-15(16)17(19)18-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,18,19)

InChI Key

BOZQLVAASMYIJI-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2

Canonical SMILES

CCOCCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2

Origin of Product

United States

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